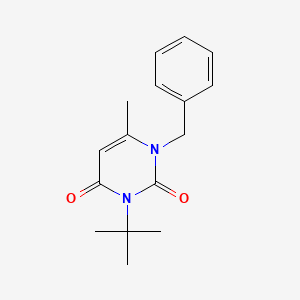

1-benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 1-benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione, can involve multiple steps, including the condensation of appropriate precursors. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates a method of synthesizing structurally related compounds through enamine intermediates, thermal fusion with ureas, and subsequent chemical modifications (Furrer, Wágner, & Fehlhaber, 1994).

Molecular Structure Analysis

Pyrimidine derivatives' molecular structures are crucial for their biological activities. The structure-activity relationships (SAR) of these compounds, such as 2,4(1H,3H)-pyrimidinedione derivatives, have been extensively studied to understand their interaction with biological targets. Modifications at specific sites of the pyrimidine ring can significantly impact their efficacy as inhibitors or activators of certain biological pathways (Buckheit et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including 1-benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione, varies with substitution patterns and the presence of functional groups. These compounds participate in numerous chemical reactions, such as N-alkylation, nitrosation, and condensation, which are fundamental for the synthesis of more complex molecules or for enhancing their biological activities. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one show the versatility of pyrimidine derivatives in undergoing chemical transformations to yield variously substituted products (Glidewell et al., 2003).

Aplicaciones Científicas De Investigación

Catalytic Systems in Organic Reactions

1-Benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione plays a role in catalytic systems for organic reactions. An example includes its use in a metal-free catalytic system developed for the oxidation of benzylic methylenes to ketones and primary amines to nitriles, which offers an environmentally benign alternative to traditional methods requiring transition metals or hazardous reagents (Zhang et al., 2009).

Structure-Activity Relationships in Drug Design

The pyrimidinedione structure, including derivatives of 1-benzyl-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione, is significant in drug design, particularly for antiviral agents. Structure-activity relationship studies of these compounds have led to the identification of potent inhibitors against HIV, highlighting the importance of specific substitutions and molecular configurations for enhanced antiviral activity (Buckheit et al., 2007).

Molecular and Crystallography Studies

These compounds are also subjects of crystallography studies. For instance, the study of bosentan monohydrate, a compound containing a pyrimidinedione moiety, provided insights into the molecular structures and interactions within the crystal, contributing to a deeper understanding of molecular properties and behaviors (Kaur et al., 2012).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, the exploration of 2-aminopyrimidines, related to pyrimidinediones, as histamine H4 receptor ligands, has led to the development of compounds with potential therapeutic applications. These studies involve systematic modifications of the pyrimidine core and have identified compounds with anti-inflammatory and antinociceptive properties, supporting the role of H4 receptor antagonists in pain management (Altenbach et al., 2008).

In Vitro Studies in Cancer Research

Compounds related to pyrimidinediones have been evaluated for their in vitro cytotoxicity against human breast cancer. For example, organotin(IV) complexes of bis-(2,6-di-tert-butylphenol)tin(IV) dichloride with heterocyclic thioamides showed significant cytotoxic activity, illustrating the potential of these compounds in cancer research and therapy (Shpakovsky et al., 2012).

Synthesis of Antithrombotic Compounds

Pyrimidinedione derivatives have also been synthesized for their antithrombotic properties. Studies have investigated various synthetic methods and molecular structures to identify new compounds with favorable effects on cerebral and peripheral antithrombotic activities (Furrer et al., 1994).

Propiedades

IUPAC Name |

1-benzyl-3-tert-butyl-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-12-10-14(19)18(16(2,3)4)15(20)17(12)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFUHRCIUYYVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)